molecular formula C11H14ClNO B1587727 3-(4-Chlorophenoxy)piperidine CAS No. 384346-27-4

3-(4-Chlorophenoxy)piperidine

Katalognummer: B1587727
CAS-Nummer: 384346-27-4
Molekulargewicht: 211.69 g/mol
InChI-Schlüssel: OXELOOCWZRBKSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Chlorophenoxy)piperidine is a heterocyclic compound featuring a piperidine ring substituted with a 4-chlorophenoxy group. This structure is pivotal in medicinal chemistry due to its versatility in targeting neurological and cardiovascular receptors. Key applications include:

  • Sigma Receptor Modulation: Compound 1-[3-(4-chlorophenoxy)propyl]-4-methylpiperidine (15) demonstrates high sigma1 receptor affinity (Ki = 0.34 nM) and selectivity over sigma2 (547-fold), making it a candidate for CNS disorders .
  • Histamine H3 Receptor Antagonism: Derivatives like 1-[3-(3-(4-chlorophenoxy)propoxy)propyl]-3-methylpiperidine (11) exhibit nanomolar-range H3 receptor binding (Ki = 3.2 nM) .
  • Antihypertensive Activity: 4-[bis(4-fluorophenyl)methyl]-1-[3-(4-chlorophenoxy)propyl]piperidine (93) reduces blood pressure by 17% at 10 mg/kg in hypertensive rats .
  • Lipolytic Effects: The 4-chlorophenoxy group enhances glycerol release in adipocytes at 10⁻⁶ M concentrations .

Eigenschaften

IUPAC Name

3-(4-chlorophenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11/h3-6,11,13H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXELOOCWZRBKSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397576
Record name 3-(4-chlorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384346-27-4
Record name 3-(4-Chlorophenoxy)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=384346-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-chlorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Background and Challenges of Prior Art

  • Earlier methods, such as those disclosed in patent EP 982300, involved heterogeneous phase reactions using crown ether phase transfer catalysts. These catalysts, while effective, posed issues of high cost, toxicity, and environmental concerns.
  • The prior art process required elevated temperatures (80-110°C) and resulted in products with impurities that necessitated additional purification steps like column chromatography or molecular distillation. These steps are impractical on an industrial scale due to solvent use and equipment limitations.

Improved Process Description

  • A novel process described in patent WO2007006708A1 introduces a homogeneous phase reaction that avoids phase transfer catalysts, reducing toxicity and cost.
  • The reaction proceeds at room temperature (20-25°C), significantly milder than previous methods, which decreases impurity formation.
  • The key synthetic route involves:
    • Formation of the sodium salt of 3-piperidinopropanol in an aprotic polar solvent.
    • Subsequent reaction with 3-(4-chlorophenyl)propyl mesylate to yield 3-(4-chlorophenoxy)piperidine.
  • This method yields a sufficiently pure free base that can be directly used for further pharmaceutical salt formation without additional purification.

Advantages of the Improved Method

Feature Prior Art Method Improved Method (WO2007006708A1)
Phase Heterogeneous Homogeneous
Catalyst Crown ether phase transfer catalyst None (catalyst-free)
Temperature 80-110°C 20-25°C (room temperature)
Purity of product Requires further purification High purity, no further purification needed
Environmental impact High solvent use and toxicity Reduced toxicity and solvent use
Industrial feasibility Limited due to distillation needs High, suitable for scale-up

Synthetic Routes in Research Context: Piperidinol Analogues

While the industrial method focuses on a direct nucleophilic substitution to form this compound, research literature explores related synthetic strategies for piperidinol analogs bearing the 4-chlorophenoxy moiety, often for biological activity studies.

Parallel Synthesis of Piperidinol Derivatives

  • Research aimed at anti-tuberculosis activity synthesized racemic and chiral aryl piperidinol analogs structurally related to this compound.
  • The general synthetic approach involves:
    • Reaction of optically active epichlorohydrin with substituted phenols (e.g., 4-chlorophenol) in the presence of cesium carbonate to form chiral epoxide intermediates.
    • Subsequent ring-opening of these epoxides by piperidine derivatives under reflux conditions in ethanol to yield the target piperidinol analogs.
  • This method allows the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Reaction Conditions and Yields

  • The initial epoxide formation step occurs in acetonitrile under reflux, with yields limited by competing side reactions.
  • The final ring-opening step proceeds in ethanol under reflux, with overall two-step yields ranging from 19% to 57% depending on the specific analog.
  • Purification is typically achieved by silica gel column chromatography.

Comparative Data on Synthesis Yields and Purification

Step Conditions Yield Range (%) Notes
Epoxide formation (phenol + epichlorohydrin) Acetonitrile, reflux, Cs2CO3 Moderate (variable) Competing epoxide ring opening limits yield
Epoxide ring-opening by piperidine Ethanol, reflux 19-57 (overall two steps) Purification by chromatography required

Research Findings on Purity and Side Effects

  • The industrial homogeneous phase process yields a product with high purity, suitable for direct pharmaceutical use, avoiding costly and environmentally problematic purification steps.
  • Research on related piperidinol analogs revealed that while some derivatives showed promising anti-tuberculosis activity, side effects in vivo limited their therapeutic potential.
  • This highlights the importance of purity and controlled synthesis in developing pharmacologically acceptable compounds.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(4-Chlorophenoxy)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Pharmacological Applications

Antidepressant Activity
Research indicates that derivatives of piperidine compounds, including 3-(4-Chlorophenoxy)piperidine, exhibit notable antidepressant effects. These compounds have been tested for their ability to counteract hypothermia induced by reserpine in animal models, demonstrating their potential as antidepressants without psychostimulatory effects. The effective doses range from 0.5 mg/kg to 16 mg/kg when administered intraperitoneally or orally .

Inhibition of p38 MAP Kinase
this compound has been utilized in studies aimed at developing inhibitors for the p38 MAP kinase pathway, which is crucial in inflammatory responses. In vitro assays have shown that modifications of this compound can lead to potent inhibitors that effectively reduce IL-1β secretion in human monocyte-derived macrophages. This suggests a therapeutic potential for treating inflammatory diseases .

Synthesis and Derivative Development

The synthesis of this compound often involves multi-step chemical processes where it serves as a key intermediate. Its derivatives are synthesized to enhance pharmacological properties or to target specific biological pathways more effectively. For instance, the compound can be modified to create analogs with improved selectivity and potency against certain targets, such as kinases involved in cancer progression.

Research and Development Insights

Case Studies

  • Antidepressant Research : A study highlighted the efficacy of various piperidine derivatives, including those with the 4-chlorophenoxy substitution, demonstrating significant antidepressant activity in mouse models through various behavioral tests .
  • p38 MAP Kinase Inhibitors : Investigations into the inhibitory profiles of modified piperidines led to the identification of several promising candidates that could serve as therapeutic agents for managing chronic inflammatory conditions .

Summary Table of Applications

Application Area Description
Antidepressant ActivityDemonstrated efficacy in reducing reserpine-induced hypothermia; potential for novel antidepressants.
Inhibition of p38 MAP KinaseDevelopment of potent inhibitors targeting inflammatory pathways; significant reduction in IL-1β secretion.
Synthesis IntermediateKey role in synthesizing various pharmaceutical agents; serves as a precursor for multiple derivatives.

Wirkmechanismus

The mechanism of action of 3-(4-Chlorophenoxy)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For instance, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting neurological functions .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Phenoxy Ring

Modifications to the phenoxy substituent significantly alter biological activity and physicochemical properties:

Compound Substituent Biological Activity/Property Key Findings Reference
3-(4-Chlorophenoxy) 4-Cl Sigma1 Ki = 0.34 nM; H3 Ki = 3.2 nM Highest sigma1 selectivity and H3 potency
3-(4-Fluorophenoxy) 4-F Sigma1 Ki = 1.2 nM; H3 Ki = 5.8 nM Moderate affinity, lower selectivity
3-(4-Methoxyphenoxy) 4-OCH3 Lipolytic EC50 = 10⁻⁵ M Less potent than 4-Cl derivative
3-(4-Methylphenoxy) 4-CH3 Melting point = 160–162°C Higher thermal stability

Insights :

  • Electron-Withdrawing Groups (e.g., Cl, F) enhance receptor binding due to increased electronegativity.
  • Electron-Donating Groups (e.g., OCH3, CH3) reduce potency but improve physicochemical stability .

Chain Length and Linker Modifications

Varying the distance between the phenoxy group and piperidine nitrogen impacts selectivity:

Compound Chain Length Biological Activity Key Findings Reference
1-[2-(4-Chlorophenoxy)-1-methylethyl]piperidine (-(S)-17) Short (C2) Sigma1 Ki = 0.34 nM Optimal sigma1 selectivity (547-fold)
1-[3-(4-Chlorophenoxy)propyl]piperidine (15) Medium (C3) Sigma1 Ki = 1.8 nM Balanced potency and selectivity
1-[4-(4-Chlorophenoxy)butyl]piperidine Long (C4) Sigma1 Ki = 5.6 nM Reduced affinity and selectivity

Insights :

  • Shorter chains (C2) maximize sigma1 selectivity due to steric and conformational advantages.
  • Longer chains (C4) diminish activity, likely due to increased flexibility and reduced receptor fit .

Heterocycle Modifications

Replacing piperidine with other heterocycles alters receptor interactions:

Compound Heterocycle Biological Activity Key Findings Reference
1-[3-(4-Chlorophenoxy)propyl]piperidine (11) Piperidine H3 Ki = 3.2 nM High H3 potency
1-[3-(4-Chlorophenoxy)propyl]azepane (13) Azepane H3 Ki = 3.5 nM Slightly reduced potency vs. piperidine
4-(4-Chlorophenoxy)piperidine HCl Piperidine Calcium-channel blocking IC50 = 12 nM Superior to verapamil (IC50 = 45 nM)

Insights :

  • Piperidine generally offers optimal steric and electronic properties for receptor binding.
  • Azepane (7-membered ring) introduces minor conformational changes, slightly reducing affinity .

Data Tables

Table 2: Chain Length vs. Sigma1 Affinity

Chain Length Sigma1 Ki (nM) Selectivity (sigma1/sigma2)
C2 0.34 547-fold
C3 1.8 120-fold
C4 5.6 25-fold

Biologische Aktivität

3-(4-Chlorophenoxy)piperidine is a compound that has garnered attention in pharmacological research due to its notable biological activities, particularly as a calcium channel blocker. This article delves into the compound's synthesis, biological mechanisms, and therapeutic potential, supported by data tables and case studies.

  • Molecular Formula : C₁₁H₁₄ClNO
  • Molecular Weight : 211.69 g/mol
  • CAS Number : 384346-27-4
  • Appearance : White to off-white solid
  • Solubility : Soluble in water

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with chlorophenol under controlled conditions. Common methods include:

  • Nucleophilic Substitution : Piperidine reacts with 4-chlorophenol.
  • Reflux Conditions : The reaction is often conducted under reflux to ensure complete conversion.

Calcium Channel Blockade

Research indicates that this compound exhibits significant calcium channel blocking activity. It effectively antagonizes calcium-induced contractions in isolated rabbit aortic strips, suggesting its potential in managing hypertension. This mechanism is critical as it can lead to reduced vascular resistance and lower blood pressure, making it a candidate for cardiovascular therapies.

Comparative Activity

A comparison of structurally related compounds highlights the unique properties of this compound:

Compound NameStructure TypeNotable Activity
4-(4-Chlorophenoxy)piperidinePiperidine derivativeCalcium channel blocker
1-[3-(4-fluorophenoxy)propyl]piperidinePiperidine derivativeAntihypertensive
1-[3-(phenoxy)propyl]piperidinePiperidine derivativeAntihypertensive
4-[bis(4-fluorophenyl)methyl]-1-[3-(4-chlorophenoxy)propyl]piperidinePiperidine derivativeAntihypertensive

This table illustrates how this compound stands out due to its specific substitution pattern and biological activity profile, particularly in cardiovascular therapeutics.

Case Studies and Research Findings

  • Antihypertensive Effects : In studies involving various piperidine derivatives, this compound demonstrated significant reductions in blood pressure comparable to established antihypertensive agents like nifedipine. At doses of 10 mg/kg and 3 mg/kg, it produced reductions of approximately 17% and 11%, respectively .
  • Neuroactive Properties : Emerging research suggests potential neuroactive properties for this compound, indicating its possible role as a biochemical tool in proteomics research. Interaction studies are ongoing to explore its binding affinities and effects on biological systems.

The primary mechanism through which this compound exerts its biological effects is through interaction with calcium channels. By blocking these channels, the compound can reduce intracellular calcium levels, leading to decreased muscle contraction in vascular smooth muscle cells.

Q & A

Q. What are the common synthetic routes for 3-(4-Chlorophenoxy)piperidine, and what critical reaction parameters influence yield?

Answer: The synthesis typically involves nucleophilic substitution or Knoevenagel condensation. For example:

  • Route 1 : Reacting 3-aminoazetidine with 4-chlorophenol under basic conditions (e.g., NaOH), followed by hydrochloric acid treatment to form the hydrochloride salt. Key parameters include solvent choice (anhydrous ethanol/methanol) and reaction time .
  • Route 2 : Knoevenagel condensation of phenoxy-substituted benzaldehydes (e.g., 3-(4-chlorophenoxy)benzaldehyde) with cyanoacetate derivatives, catalyzed by piperidine. Temperature control (70–80°C) and catalyst concentration significantly affect product purity .

Q. Which analytical techniques are essential for characterizing this compound and its derivatives?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions on the piperidine ring and phenoxy group .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C-Cl stretching at ~750 cm⁻¹, aromatic C-O-C bonds) .
  • Elemental Analysis (CHN) : Validates molecular composition and purity .
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns for structural elucidation .

Q. What storage and handling protocols are recommended to maintain compound stability?

Answer:

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at −20°C to prevent oxidation or hydrolysis. Avoid exposure to moisture and light .
  • Handling : Use PPE (gloves, goggles) in a fume hood. Avoid skin contact due to potential toxicity (refer to H313/H333 hazard codes) .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve synthetic yield?

Answer:

  • Design of Experiments (DoE) : Vary parameters like solvent polarity (e.g., DMF vs. ethanol), base strength (NaOH vs. K₂CO₃), and temperature (40–100°C). Use response surface methodology to identify optimal conditions .
  • Catalyst Screening : Test alternative catalysts (e.g., DBU, DMAP) for Knoevenagel condensation to reduce side products .
  • In Situ Monitoring : Employ techniques like TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .

Q. What strategies are effective for evaluating the biological activity of this compound derivatives?

Answer:

  • In Silico Studies : Perform molecular docking against target receptors (e.g., serotonin transporters) using software like AutoDock. Prioritize derivatives with high binding affinity .
  • In Vitro Assays : Test cytotoxicity (MTT assay) and receptor inhibition (radioligand binding) at varying concentrations (1 nM–100 µM). Include positive controls (e.g., fluoxetine for serotonin reuptake) .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing Cl with F or CH₃) to correlate structural features with activity .

Q. How can contradictions in reported synthetic methods be resolved?

Answer:

  • Comparative Analysis : Replicate conflicting procedures (e.g., solvent-free vs. solvent-based routes) under identical conditions. Compare yields/purity via HPLC .
  • Mechanistic Investigation : Use computational chemistry (DFT calculations) to evaluate energy barriers for proposed reaction pathways .
  • Side-Product Identification : Characterize byproducts via LC-MS to identify competing reactions (e.g., over-oxidation or dimerization) .

Q. What mechanistic insights explain nucleophilic substitution reactions in this compound derivatives?

Answer:

  • Electrophilic Aromatic Substitution : The electron-withdrawing Cl group activates the phenoxy ring for nucleophilic attack. Solvent polarity (e.g., DMSO) stabilizes transition states .
  • Leaving Group Effects : Chlorine’s high electronegativity facilitates displacement by nucleophiles (e.g., amines or thiols). Kinetic studies show pseudo-first-order dependence on nucleophile concentration .
  • Steric Hindrance : Bulky substituents at the 3-position slow reaction rates, as shown in Hammett plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Chlorophenoxy)piperidine
Reactant of Route 2
Reactant of Route 2
3-(4-Chlorophenoxy)piperidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.